molecular formula C10H12BrClN2O2 B15241343 tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate

Cat. No.: B15241343
M. Wt: 307.57 g/mol
InChI Key: DORABQDENCTVOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the carbamate group is cleaved in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that the active drug interacts with .

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-chloropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15)

InChI Key

DORABQDENCTVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1Cl)Br

Origin of Product

United States

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